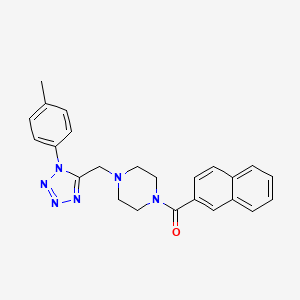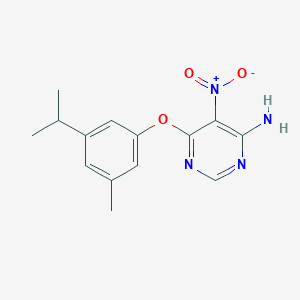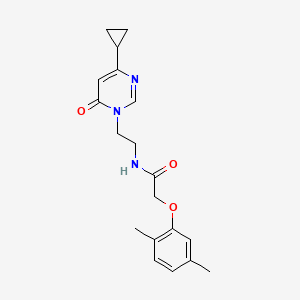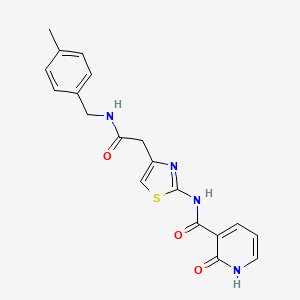
naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is an intricate organic compound possessing a multi-ring structure which positions it as an interesting candidate in various fields of scientific research
Mechanism of Action
Target of action
Tetrazoles can mimic the bioactivity of carboxylic acids and are found in many drugs with various targets . Naphthalene moieties are common in various drugs and can interact with a wide range of biological targets.
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can greatly influence its bioavailability, distribution, metabolism, and excretion. Piperazine rings can improve solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone often involves a multi-step process:
Preparation of Naphthalen-2-ylmethanone: : Starting with naphthalene, a Friedel-Crafts acylation can yield naphthalen-2-ylmethanone.
Tetrazole Derivative Synthesis: : The p-tolyl tetrazole fragment can be synthesized through a [3+2] cycloaddition reaction between p-tolyl azide and various nitriles.
Coupling Reaction: : The final coupling of the naphthalen-2-ylmethanone with the p-tolyl tetrazole and piperazine fragment can be achieved using standard peptide coupling reagents under mild conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production may involve scalable methods:
Bulk Synthesis: : Utilizing large-scale reactors to handle multi-step syntheses with precise temperature and pH control.
Purification: : Employing crystallization, distillation, and chromatography techniques to ensure high-purity end-products.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various reactions:
Oxidation: : Can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: : Reduction via catalytic hydrogenation.
Substitution: : Electrophilic and nucleophilic substitutions can be facilitated under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Solvents: : Acetonitrile, dichloromethane, methanol.
Major Products
Oxidation Products: : Naphthalen-2-yl alcohol derivatives.
Reduction Products: : Reduced analogues with diminished ketone functional groups.
Substitution Products: : Varied substituted derivatives depending on the reactants.
Scientific Research Applications
Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a versatile compound with applications in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: : Used in materials science for the development of new polymers and nanomaterials.
Comparison with Similar Compounds
Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone stands out due to its unique combination of chemical moieties. Similar compounds include:
Naphthalen-2-ylmethanone derivatives: : Share the naphthalene backbone but lack the tetrazole and piperazine components.
Tetrazole-substituted compounds: : Possess the tetrazole ring but differ in the remaining structural features.
Its distinctive structure enables it to serve as a bridge between various chemical domains, making it a compound of considerable interest in research and application.
Properties
IUPAC Name |
[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-18-6-10-22(11-7-18)30-23(25-26-27-30)17-28-12-14-29(15-13-28)24(31)21-9-8-19-4-2-3-5-20(19)16-21/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVCFPVNCONDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2937850.png)





![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)
![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2937862.png)
![5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B2937863.png)
![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)
![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2937865.png)
![N6-benzyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937867.png)
![methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate](/img/structure/B2937871.png)
